molecular formula C25H17ClF4N2O3 B2533417 (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE CAS No. 342581-66-2

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE

Cat. No.: B2533417
CAS No.: 342581-66-2
M. Wt: 504.87
InChI Key: QVTQUBUKIGYADW-UHFFFAOYSA-N
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Description

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple functional groups, such as cyano, chloro, and methoxy groups, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation reactions.

    Introduction of functional groups:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into simpler molecules.

Scientific Research Applications

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular pathways and molecular targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and chemical products with unique properties.

Mechanism of Action

The mechanism of action of (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF4N2O3/c1-34-23-11-16(4-9-22(23)35-14-15-2-6-19(27)7-3-15)10-17(13-31)24(33)32-21-12-18(25(28,29)30)5-8-20(21)26/h2-12H,14H2,1H3,(H,32,33)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTQUBUKIGYADW-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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